Vasopressin

Übersicht

Beschreibung

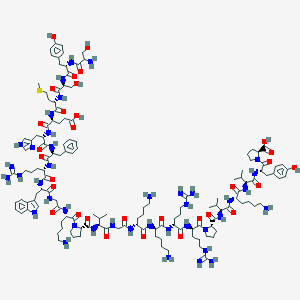

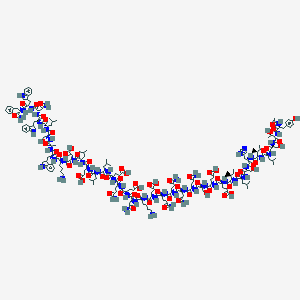

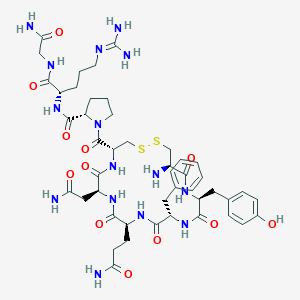

Arginin-Vasopressin, allgemein bekannt als AVP, ist ein Peptidhormon, das im Hypothalamus synthetisiert und von der Hypophyse ausgeschüttet wird. Es spielt eine entscheidende Rolle bei der Regulierung des Wasserhaushalts, des Blutdrucks und verschiedener physiologischer Prozesse.

Wissenschaftliche Forschungsanwendungen

AVP hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: AVP-Analoga werden verwendet, um die Peptidsynthese, Struktur-Aktivitäts-Beziehungen und die Rezeptorbindung zu untersuchen.

Biologie: AVP wird auf seine Rolle bei der Regulierung des Wasserhaushalts, des Blutdrucks und der Stressreaktionen untersucht.

Medizin: AVP und seine Analoga werden zur Behandlung von Erkrankungen wie Diabetes insipidus, Blutungsstörungen und septischem Schock eingesetzt.

Industrie: AVP wird bei der Entwicklung von diagnostischen Tests und therapeutischen Formulierungen eingesetzt

Wirkmechanismus

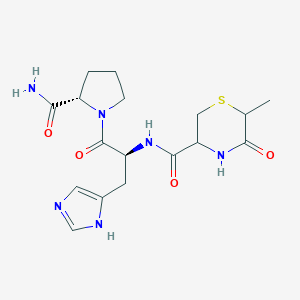

AVP entfaltet seine Wirkungen durch die Bindung an spezifische Rezeptoren, darunter V1A-, V1B- und V2-Rezeptoren. Die Bindung von AVP an diese Rezeptoren aktiviert verschiedene Signalwege, die zu physiologischen Reaktionen wie Wasserrückresorption in den Nieren, Vasokonstriktion und Freisetzung von Adrenocorticotropin führen. Die primären molekularen Zielstrukturen von AVP sind die Sammelrohre der Nieren, glatte Gefäßmuskelzellen und die Hypophyse .

Wirkmechanismus

- V2 Receptors : Located in the luminal membranes of renal collecting ducts, V2 receptors enhance water permeability. By promoting water reabsorption, vasopressin helps maintain fluid balance and tonicity .

- By blocking V2 receptors, this compound prevents aquaporins from inserting into renal tubule walls, thus reducing water absorption .

- The cAMP-dependent mechanism via V2 receptors leads to decreased urine formation, emphasizing its antidiuretic action .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Remember, this compound’s intricate dance within our bodies ensures fluid balance and blood pressure stability. 🌊💙 . If you have any more questions or need further details, feel free to ask! 😊

Biochemische Analyse

Biochemical Properties

Vasopressin interacts with various enzymes, proteins, and other biomolecules. It primarily acts on three types of receptors: V1A, V1B, and V2 . The binding of this compound to these receptors triggers various biochemical reactions. For instance, when this compound binds to its type-2 receptor in renal principal cells, it triggers an intracellular cAMP signaling cascade .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, in the kidneys, this compound acts on the cells of the collecting ducts, increasing the water permeability and allowing water reabsorption .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to its receptors on the cell surface, leading to the activation or inhibition of enzymes and changes in gene expression . For instance, in states of hypernatremia or hypovolemia, this compound is released from the pituitary and binds its type-2 receptor in renal principal cells, triggering an intracellular cAMP signaling cascade, which phosphorylates aquaporin-2 (AQP2) and targets the channel to the apical plasma membrane .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound can have long-term effects on cellular function observed in in vitro or in vivo studies . For example, in a study of traumatic brain injury, it was found that changes in vasopressor or sedative agent dosing did not have a significant impact on previously described cerebral physiologies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in an endotoxic pig model with high doses of this compound administration, a decrease in splanchnic blood flow with an increased lactate release was observed .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors and can affect metabolic flux or metabolite levels . For example, this compound is known to intervene in several metabolic pathways, including glycogenolysis and gluconeogenesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a specific manner. It is synthesized in the hypothalamic supraoptic and paraventricular nuclei and then transported to the neurohypophysis, where it is released into the bloodstream .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. For instance, in the renal urea transporter (RUT), this compound labeling was seen in the apical and subapical regions of inner medullary collecting duct (IMCD) cells . This suggests that the RUT provides the apical pathway for rapid, this compound-regulated urea transport in the IMCD .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen

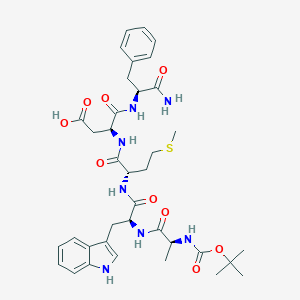

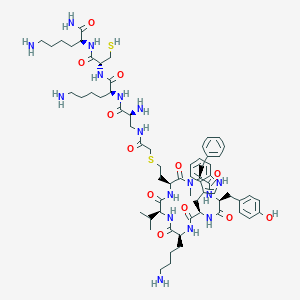

Die Synthese von AVP umfasst die Festphasen-Peptidsynthese, die die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette ermöglicht. Der Prozess beginnt mit der Anbindung der ersten Aminosäure an ein festes Harz, gefolgt von der schrittweisen Zugabe von geschützten Aminosäuren. Nach der Vervollständigung der Peptidkette werden die Schutzgruppen entfernt und das Peptid vom Harz abgespalten .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird AVP mit rekombinanter DNA-Technologie hergestellt. Dies beinhaltet das Einfügen des Gens, das für AVP kodiert, in ein geeignetes Expressionssystem, wie z. B. Escherichia coli oder Hefe, das dann das Peptid in großen Mengen produziert. Das Peptid wird anschließend mit chromatographischen Verfahren gereinigt, um das gewünschte Produkt zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

AVP unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind unerlässlich, um das Peptid zu modifizieren und seine Stabilität, Aktivität und sein therapeutisches Potenzial zu verbessern .

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel werden verwendet, um Disulfidbrücken einzuführen, die die Peptidstruktur stabilisieren.

Reduktion: Reduktionsmittel wie Dithiothreitol werden eingesetzt, um Disulfidbrücken zu brechen, was die Untersuchung der reduzierten Form des Peptids ermöglicht.

Substitution: Aminosäurereste können mit spezifischen Reagenzien substituiert werden, um Analoga mit veränderten Eigenschaften zu erzeugen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene AVP-Analoga wie Desmopressin und Terlipressin, die verbesserte pharmakologische Profile aufweisen und in klinischen Umgebungen eingesetzt werden .

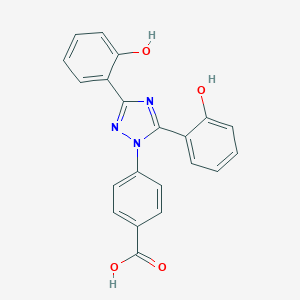

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Oxytocin: Ein Peptidhormon mit einer ähnlichen Struktur wie AVP, das an der Geburt und der Milchproduktion beteiligt ist.

Desmopressin: Ein AVP-Analogon mit verstärkten antidiuretischen Eigenschaften, das zur Behandlung von Diabetes insipidus und Blutungsstörungen eingesetzt wird.

Terlipressin: Ein weiteres AVP-Analogon mit vasokonstriktiven Eigenschaften, das zur Behandlung von blutenden Ösophagusvarizen eingesetzt wird.

Einzigartigkeit von AVP

AVP ist einzigartig aufgrund seiner multifunktionalen Rolle bei der Regulierung des Wasserhaushalts, des Blutdrucks und der Stressreaktionen. Im Gegensatz zu Oxytocin, das in erster Linie die Fortpflanzungsfunktionen beeinflusst, hat AVP eine breitere Palette physiologischer Wirkungen. Zusätzlich wurden AVP-Analoga wie Desmopressin und Terlipressin speziell entwickelt, um bestimmte Eigenschaften zu verstärken, was sie zu wertvollen therapeutischen Mitteln macht .

Eigenschaften

CAS-Nummer |

113-79-1 |

|---|---|

Molekularformel |

C46H65N15O12S2 |

Molekulargewicht |

1084.2 g/mol |

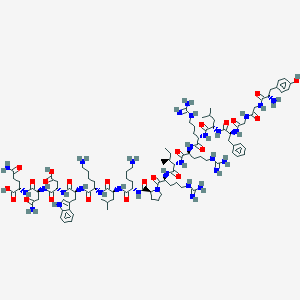

IUPAC-Name |

(2S)-1-[(7S,13S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H65N15O12S2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53)/t27-,28-,29?,30?,31-,32-,33?,34-/m0/s1 |

InChI-Schlüssel |

KBZOIRJILGZLEJ-XHLDCLFTSA-N |

SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Isomerische SMILES |

C1C[C@H](N(C1)C(=O)C2CSSC[C@@H](C(=O)NC(C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N |

Aussehen |

Solid powder |

Key on ui application |

Central diabetes insipidus; |

Siedepunkt |

N/A |

melting_point |

N/A |

Key on ui other cas no. |

113-79-1 |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Sequenz |

Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Arg-Gly-NH2 [Disulfide Bridge: 1-6] |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Quelle |

Synthetic |

Synonyme |

Arg Vasopressin Arg-Vasopressin Arginine Vasopressin Argipressin Argipressin Tannate Vasopressin, Arginine |

Herkunft des Produkts |

United States |

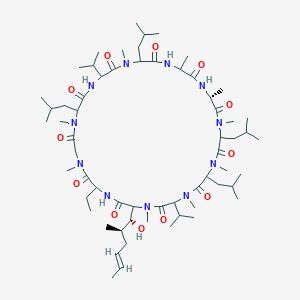

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.